molecular formula C18H27N5O6 B13698487 2-(((6-(3-(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-YL)ureido)hexyl)carbamoyl)oxy)ethyl acrylate

2-(((6-(3-(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-YL)ureido)hexyl)carbamoyl)oxy)ethyl acrylate

Cat. No.: B13698487
M. Wt: 409.4 g/mol
InChI Key: QRTQRGTXUPZPJN-UHFFFAOYSA-N
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Description

2-(((6-(3-(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-YL)ureido)hexyl)carbamoyl)oxy)ethyl acrylate is a complex organic compound with a molecular formula of C18H27N5O6. This compound is known for its unique structure, which includes a ureido-pyrimidone moiety, making it a valuable component in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((6-(3-(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-YL)ureido)hexyl)carbamoyl)oxy)ethyl acrylate typically involves multiple steps. One common method includes the reaction of 6-methyl-4-oxo-1,4-dihydropyrimidin-2-amine with hexyl isocyanate to form an intermediate ureido compound. This intermediate is then reacted with 2-hydroxyethyl acrylate under controlled conditions to yield the final product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions with precise control over temperature, pH, and reaction time to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is also common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2-(((6-(3-(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-YL)ureido)hexyl)carbamoyl)oxy)ethyl acrylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds .

Mechanism of Action

The mechanism of action of 2-(((6-(3-(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-YL)ureido)hexyl)carbamoyl)oxy)ethyl acrylate involves its ability to form strong hydrogen bonds and participate in polymerization reactions. The ureido-pyrimidone moiety is known for its high association constants, which facilitate the formation of stable supramolecular assemblies. These interactions are crucial for the compound’s role in creating self-healing materials and responsive hydrogels .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(((6-(3-(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-YL)ureido)hexyl)carbamoyl)oxy)ethyl acrylate is unique due to its combination of a ureido-pyrimidone moiety with an acrylate group, providing it with distinct properties for polymerization and hydrogen bonding. This makes it particularly valuable in the development of advanced materials with self-healing and responsive characteristics .

Properties

Molecular Formula

C18H27N5O6

Molecular Weight

409.4 g/mol

IUPAC Name

2-[6-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)carbamoylamino]hexylcarbamoyloxy]ethyl prop-2-enoate

InChI

InChI=1S/C18H27N5O6/c1-3-15(25)28-10-11-29-18(27)20-9-7-5-4-6-8-19-17(26)23-16-21-13(2)12-14(24)22-16/h3,12H,1,4-11H2,2H3,(H,20,27)(H3,19,21,22,23,24,26)

InChI Key

QRTQRGTXUPZPJN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)NC(=N1)NC(=O)NCCCCCCNC(=O)OCCOC(=O)C=C

Origin of Product

United States

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